molecular formula C16H19N3O4S B2806496 methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate CAS No. 1448135-38-3

methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2806496
CAS No.: 1448135-38-3
M. Wt: 349.41
InChI Key: QFWFTINTURMFES-UHFFFAOYSA-N
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Description

Methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • The detailed analysis of molecular structures similar to "methyl 4-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)benzoate" reveals complex hydrogen bonding patterns, contributing to unique crystalline arrangements. For instance, studies have explored hydrogen-bonded sheets and chains in related compounds, demonstrating the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds in determining molecular geometry and stability (Portilla et al., 2007). This foundational knowledge aids in the design and synthesis of new molecules with desired physical and chemical properties.

Potential Applications

  • The synthesis and characterization of novel arylazopyrazolones substituted with thiazolyhydrazone, as discussed by Shah (2014), indicate significant antimicrobial activity against various bacteria and fungi. This suggests potential applications of similar compounds in developing new antimicrobial agents (Shah, 2014).
  • Another study focused on the synthesis of deuterated analogs for bioanalytical standards in clinical trials, demonstrating the compound's role in improving analytical methodologies for drug development and pharmacokinetic studies (Rozze & Fray, 2009).
  • Research into the synthesis of heterocycles featuring a cyclopropyl substituent from methyl 3-cyclopropyl-3-oxopropanoate highlights the compound's utility in generating new molecules with potential therapeutic properties (Pokhodylo, Matiichuk, & Obushak, 2010).

Properties

IUPAC Name

methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19-15(11-3-4-11)9-13(18-19)10-17-24(21,22)14-7-5-12(6-8-14)16(20)23-2/h5-9,11,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWFTINTURMFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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